molecular formula C13H17Cl2N3O2 B12998643 2-(Aminomethyl)-3,5-dimethyl-4H-[1,2'-bipyridine]-4,4'(5'H)-dione dihydrochloride

2-(Aminomethyl)-3,5-dimethyl-4H-[1,2'-bipyridine]-4,4'(5'H)-dione dihydrochloride

Cat. No.: B12998643
M. Wt: 318.20 g/mol
InChI Key: OOCBBJCZPHIHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride is a chemical compound with a complex structure that includes both pyridine and bipyridine moieties

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety allows the compound to chelate metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride is unique due to its bipyridine structure, which provides enhanced chelating ability and stability in metal complexes compared to simpler analogs. This makes it particularly valuable in coordination chemistry and catalysis .

Properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

2-(aminomethyl)-3,5-dimethyl-1-(4-oxo-3H-pyridin-6-yl)pyridin-4-one;dihydrochloride

InChI

InChI=1S/C13H15N3O2.2ClH/c1-8-7-16(11(6-14)9(2)13(8)18)12-5-10(17)3-4-15-12;;/h4-5,7H,3,6,14H2,1-2H3;2*1H

InChI Key

OOCBBJCZPHIHEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C(C1=O)C)CN)C2=CC(=O)CC=N2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.